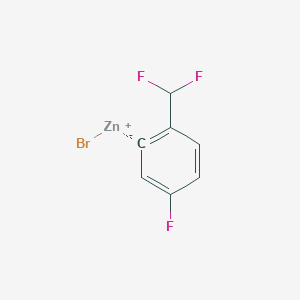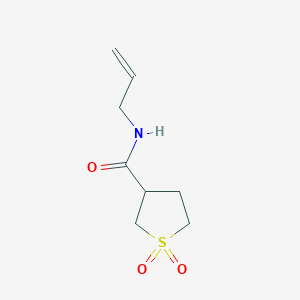
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound with a molecular formula of C8H13NO3S. This compound features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with an allyl group and a carboxamide group. The presence of the 1,1-dioxide functional group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol or sulfide source.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Oxidation to Form the Sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the allyl group or other positions on the ring.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Amidation and Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Allyl halides, bases like sodium hydride or potassium carbonate.
Amidation: Carboxylic acid derivatives, amines, coupling agents like EDC or DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of substituted tetrahydrothiophenes.
Amidation and Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug with a similar sulfone group.
N-(5-Substituted-1,3,4-thiadiazolyl)carboxamide Compounds: These compounds share a similar carboxamide functional group and are used in pharmaceutical applications.
Uniqueness
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the allyl and sulfone groups allows for diverse chemical transformations and potential therapeutic applications.
特性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
1,1-dioxo-N-prop-2-enylthiolane-3-carboxamide |
InChI |
InChI=1S/C8H13NO3S/c1-2-4-9-8(10)7-3-5-13(11,12)6-7/h2,7H,1,3-6H2,(H,9,10) |
InChIキー |
TUIVLNOEGLYKBV-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)C1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


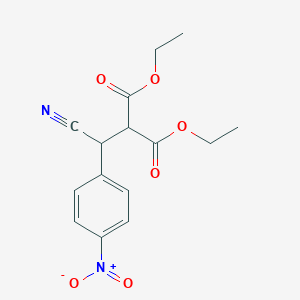
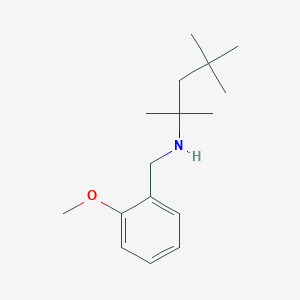
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
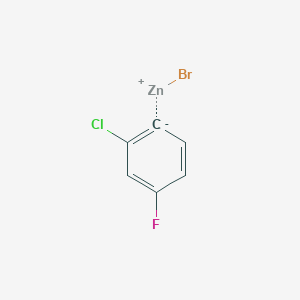
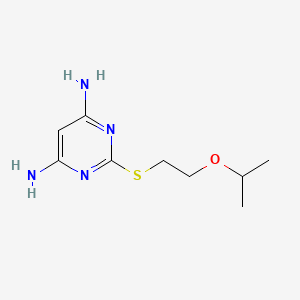
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
